REACTION_SMILES
|
[Cl:9][c:10]1[cH:11][c:12]([C:16](=[O:17])[N:18]2[CH2:19][CH2:20][CH2:21][CH2:22]2)[n:13][cH:14][cH:15]1.[K+:23].[K+:24].[NH2:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1.[O-:25][C:26]([O-:27])=[O:28].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:10]2[cH:11][c:12]([C:16](=[O:17])[N:18]3[CH2:19][CH2:20][CH2:21][CH2:22]3)[n:13][cH:14][cH:15]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(c1cc(Cl)ccn1)N1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(Oc2ccnc(C(=O)N3CCCC3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |